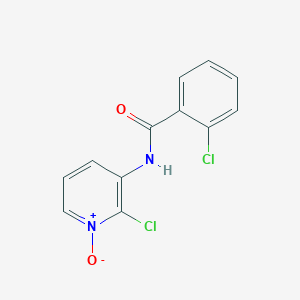![molecular formula C13H18N4O2Si B14428357 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one CAS No. 84655-25-4](/img/structure/B14428357.png)
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is a complex organic compound that features a methoxyphenyl group, a trimethylsilyl group, and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable reagent to introduce the ethanone moiety. The tetrazole ring can be introduced through a cyclization reaction involving azide and nitrile precursors under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity. The trimethylsilyl group can enhance the compound’s stability and solubility .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar structure but lacks the tetrazole and trimethylsilyl groups.
1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethan-1-one: Contains a hydroxy and iodo group instead of the tetrazole and trimethylsilyl groups.
3’-Fluoro-4’-methoxyacetophenone: Features a fluoro group and lacks the tetrazole and trimethylsilyl groups.
Uniqueness
1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one is unique due to the presence of the tetrazole ring and trimethylsilyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
84655-25-4 |
|---|---|
Fórmula molecular |
C13H18N4O2Si |
Peso molecular |
290.39 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(5-trimethylsilyltetrazol-2-yl)ethanone |
InChI |
InChI=1S/C13H18N4O2Si/c1-19-11-7-5-10(6-8-11)12(18)9-17-15-13(14-16-17)20(2,3)4/h5-8H,9H2,1-4H3 |
Clave InChI |
DMVOGQMONJYXCW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


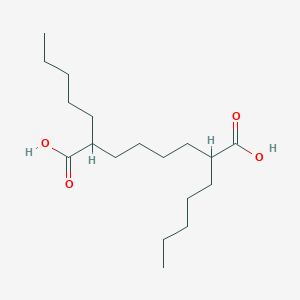
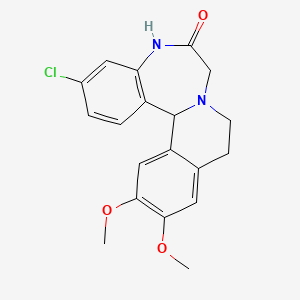
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
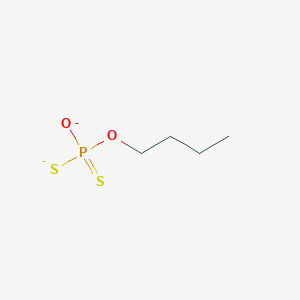


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)

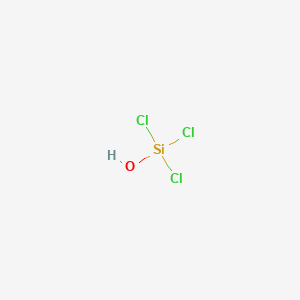

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
